molecular formula C15H12N2O4 B2623225 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid CAS No. 354557-58-7

3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid

Cat. No.: B2623225
CAS No.: 354557-58-7
M. Wt: 284.271
InChI Key: MAZZTFBCNJSBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid typically involves a multicomponent reaction. One common method is the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate and aromatic aldehydes in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired pyranopyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl-acetic acid
  • 3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 3,4-Dimethyl-1-(4-(4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one

Uniqueness

What sets 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid apart from similar compounds is its unique structural arrangement and the specific biological activities it exhibits. Its ability to inhibit the Chk1 kinase enzyme, for instance, makes it a promising candidate for anticancer research .

Properties

IUPAC Name

3-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-8-6-12(18)21-14-13(8)9(2)16-17(14)11-5-3-4-10(7-11)15(19)20/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZZTFBCNJSBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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